Cas no 1250768-99-0 (1-(7-Bromo-2-benzofuranyl)-2-methyl-1-propanone)
1250768-99-0 structure
Product Name:1-(7-Bromo-2-benzofuranyl)-2-methyl-1-propanone
Numero CAS:1250768-99-0
MF:C12H11BrO2
MW:267.118542909622
CID:6072550
PubChem ID:61391319
Update Time:2025-05-20
1-(7-Bromo-2-benzofuranyl)-2-methyl-1-propanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- CID 61391319
- 1-Propanone, 1-(7-bromo-2-benzofuranyl)-2-methyl-
- 1-(7-Bromo-2-benzofuranyl)-2-methyl-1-propanone
- 1-(7-bromo-1-benzofuran-2-yl)-2-methylpropan-1-one
- 1250768-99-0
- AKOS010650489
- EN300-744873
- 1-(7-Bromobenzofuran-2-yl)-2-methylpropan-1-one
- CS-0273384
-
- Inchi: 1S/C12H11BrO2/c1-7(2)11(14)10-6-8-4-3-5-9(13)12(8)15-10/h3-7H,1-2H3
- Chiave InChI: NGRWACZGCHZSNL-UHFFFAOYSA-N
- Sorrisi: C(C1=CC2=CC=CC(Br)=C2O1)(=O)C(C)C
Proprietà calcolate
- Massa esatta: 265.99424g/mol
- Massa monoisotopica: 265.99424g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 252
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 30.2Ų
Proprietà sperimentali
- Densità: 1.425±0.06 g/cm3(Predicted)
- Punto di ebollizione: 334.1±22.0 °C(Predicted)
1-(7-Bromo-2-benzofuranyl)-2-methyl-1-propanone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-744873-1.0g |
1-(7-bromo-1-benzofuran-2-yl)-2-methylpropan-1-one |
1250768-99-0 | 95% | 1.0g |
$414.0 | 2024-05-23 | |
| Enamine | EN300-744873-0.05g |
1-(7-bromo-1-benzofuran-2-yl)-2-methylpropan-1-one |
1250768-99-0 | 95% | 0.05g |
$348.0 | 2024-05-23 | |
| Enamine | EN300-744873-0.1g |
1-(7-bromo-1-benzofuran-2-yl)-2-methylpropan-1-one |
1250768-99-0 | 95% | 0.1g |
$364.0 | 2024-05-23 | |
| Enamine | EN300-744873-0.25g |
1-(7-bromo-1-benzofuran-2-yl)-2-methylpropan-1-one |
1250768-99-0 | 95% | 0.25g |
$381.0 | 2024-05-23 | |
| Enamine | EN300-744873-0.5g |
1-(7-bromo-1-benzofuran-2-yl)-2-methylpropan-1-one |
1250768-99-0 | 95% | 0.5g |
$397.0 | 2024-05-23 | |
| Enamine | EN300-744873-2.5g |
1-(7-bromo-1-benzofuran-2-yl)-2-methylpropan-1-one |
1250768-99-0 | 95% | 2.5g |
$810.0 | 2024-05-23 | |
| Enamine | EN300-744873-5.0g |
1-(7-bromo-1-benzofuran-2-yl)-2-methylpropan-1-one |
1250768-99-0 | 95% | 5.0g |
$1199.0 | 2024-05-23 | |
| Enamine | EN300-744873-10.0g |
1-(7-bromo-1-benzofuran-2-yl)-2-methylpropan-1-one |
1250768-99-0 | 95% | 10.0g |
$1778.0 | 2024-05-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344054-1g |
1-(7-Bromobenzofuran-2-yl)-2-methylpropan-1-one |
1250768-99-0 | 95% | 1g |
¥8359.00 | 2024-08-09 |
1-(7-Bromo-2-benzofuranyl)-2-methyl-1-propanone Letteratura correlata
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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